Cas no 42242-08-0 (3-Bromoisothiazolo[3,4-b]pyridine)
![3-Bromoisothiazolo[3,4-b]pyridine structure](https://www.kuujia.com/scimg/cas/42242-08-0x500.png)
3-Bromoisothiazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromoisothiazolo[3,4-b]pyridine
- isothiazolo[3,4-b]pyridine, 3-bromo-
- LogP
- 3-bromo-[1,2]thiazolo[3,4-b]pyridine
- 3-Bromisothiazol <3,4-b> pyridin
- 3-Bromo-isothiazolo[3,4-b]pyridine
- 3-Bromo[1,2]thiazolo[3,4-b]pyridine
- CS-0452335
- AKOS015969159
- DTXSID60590255
- DB-070275
- SCHEMBL8805116
- SB37135
- 42242-08-0
-
- MDL: MFCD08706346
- Inchi: InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H
- InChI Key: PRXQXZJDIYHKFE-UHFFFAOYSA-N
- SMILES: C1=CC2=C(Br)SN=C2N=C1
Computed Properties
- Exact Mass: 213.92000
- Monoisotopic Mass: 213.92003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54Ų
Experimental Properties
- PSA: 54.02000
- LogP: 2.45380
3-Bromoisothiazolo[3,4-b]pyridine Security Information
3-Bromoisothiazolo[3,4-b]pyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromoisothiazolo[3,4-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293032-5g |
3-Bromo-isothiazolo[3,4-b]pyridine |
42242-08-0 | 95% | 5g |
$4595 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0599-5g |
3-Bromo-isothiazolo[3,4-b]pyridine |
42242-08-0 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0599-1g |
3-Bromo-isothiazolo[3,4-b]pyridine |
42242-08-0 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0599-500mg |
3-Bromo-isothiazolo[3,4-b]pyridine |
42242-08-0 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0599-5g |
3-Bromo-isothiazolo[3,4-b]pyridine |
42242-08-0 | 97% | 5g |
¥34958.27 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523002-1g |
3-Bromoisothiazolo[3,4-b]pyridine |
42242-08-0 | 98% | 1g |
¥11001.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523002-500mg |
3-Bromoisothiazolo[3,4-b]pyridine |
42242-08-0 | 98% | 500mg |
¥6517.00 | 2024-05-14 | |
Chemenu | CM171719-1g |
3-Bromo-isothiazolo[3,4-b]pyridine |
42242-08-0 | 95% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1293032-1g |
3-Bromo-isothiazolo[3,4-b]pyridine |
42242-08-0 | 95% | 1g |
$1145 | 2023-05-18 | |
Alichem | A029181768-1g |
3-Bromoisothiazolo[3,4-b]pyridine |
42242-08-0 | 95% | 1g |
$545.00 | 2023-09-01 |
3-Bromoisothiazolo[3,4-b]pyridine Related Literature
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
4. Back matter
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on 3-Bromoisothiazolo[3,4-b]pyridine
Recent Advances in the Research of 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0)
3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential clinical applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 3-Bromoisothiazolo[3,4-b]pyridine as a key intermediate in the synthesis of selective JAK2 inhibitors. The study revealed that derivatives of this compound exhibited potent inhibitory activity against JAK2, a kinase implicated in myeloproliferative disorders, with IC50 values in the nanomolar range. The researchers employed a combination of molecular docking and structure-activity relationship (SAR) analysis to optimize the compound's binding affinity and selectivity, paving the way for further preclinical development.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 3-Bromoisothiazolo[3,4-b]pyridine was utilized as a scaffold for designing novel antimicrobial agents. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains. The researchers synthesized a series of analogs and evaluated their antibacterial activity, identifying several lead compounds with promising efficacy and low cytotoxicity. These findings underscore the potential of 3-Bromoisothiazolo[3,4-b]pyridine derivatives in addressing the growing challenge of antibiotic resistance.
Recent synthetic methodologies have also focused on improving the accessibility of 3-Bromoisothiazolo[3,4-b]pyridine. A 2022 publication in Organic Letters described a novel one-pot synthesis route that significantly enhanced the yield and purity of the compound. The method employed palladium-catalyzed cross-coupling reactions, which not only streamlined the synthesis process but also enabled the introduction of diverse functional groups for further derivatization. This advancement is expected to facilitate broader exploration of the compound's applications in drug discovery and development.
In addition to its therapeutic potential, 3-Bromoisothiazolo[3,4-b]pyridine has been investigated for its role in chemical biology tools. A recent study in ACS Chemical Biology demonstrated its utility as a photoaffinity probe for mapping protein-ligand interactions. The bromine moiety in the compound allowed for efficient incorporation of radioactive or fluorescent labels, enabling researchers to study binding kinetics and target engagement in complex biological systems. This application opens new avenues for understanding the mechanistic basis of drug action and identifying novel drug targets.
Despite these promising developments, challenges remain in the clinical translation of 3-Bromoisothiazolo[3,4-b]pyridine-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further optimization and preclinical testing. However, the compound's versatility and demonstrated biological activities make it a compelling candidate for continued research. Future studies are expected to explore its potential in other therapeutic areas, such as oncology and neurodegenerative diseases, as well as its utility in chemical biology and diagnostics.
42242-08-0 (3-Bromoisothiazolo[3,4-b]pyridine) Related Products
- 1105211-45-7(2-(4-fluorophenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)
- 1804978-65-1(5-Bromo-2-(difluoromethyl)-3-nitropyridine-4-carboxaldehyde)
- 21849-93-4(1-4-(2-hydroxyphenyl)phenylethan-1-one)
- 60426-41-7(Benzoyl Norecgonine Hydrochloride)
- 1242268-29-6(7,8-Dimethoxy-4,5-dihydrospiropyrrolo(1,2-a)-quinoxaline-4,4'-piperidine hydrochloride)
- 6590-43-8(Benzenamine, N-butyl-N-phenyl-)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 90996-27-3(8-Methoxybonducellin)
- 2172397-52-1(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-methoxy-2-methylpropanoic acid)
- 1240518-41-5(2,4-difluoro-6-methoxybenzonitrile)
